REACTION_CXSMILES
|
[H-].[Na+].[F:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.[H][H].Cl[CH2:14][CH2:15][CH2:16][C:17]#[CH:18]>CS(C)=O.O>[F:3][C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:18][CH2:17][CH2:16][C:15]#[CH:14])=[CH:6][CH:5]=1 |f:0.1|
|
Name
|
|
Quantity
|
960 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
4.48 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
4.24 mL
|
Type
|
reactant
|
Smiles
|
ClCCCC#C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
is extracted with hexane
|
Type
|
EXTRACTION
|
Details
|
The hexane extract
|
Type
|
WASH
|
Details
|
is washed with 2.5M aqueous sodium hydroxide and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The dried solution is filtered
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)OCCCC#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.1 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |